Ethyl 2-(3-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula and a molecular weight of 187.24 g/mol. It is classified as an ester, specifically an ethyl ester of 3-hydroxypiperidine-1-acetic acid. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.
Ethyl 2-(3-hydroxypiperidin-1-yl)acetate is categorized under the following classifications:
The synthesis of ethyl 2-(3-hydroxypiperidin-1-yl)acetate typically involves the reaction of 3-hydroxypiperidine with ethyl chloroacetate. The general procedure includes:
This method can be adapted for industrial production by optimizing conditions for higher yields and employing continuous flow reactors for better efficiency .
The molecular structure of ethyl 2-(3-hydroxypiperidin-1-yl)acetate can be represented as follows:
Key structural features include:
Data:
Ethyl 2-(3-hydroxypiperidin-1-yl)acetate can undergo several chemical reactions:
These reactions allow for the modification of the compound into various derivatives that may exhibit different biological activities .
The mechanism of action for ethyl 2-(3-hydroxypiperidin-1-yl)acetate involves its interaction with biological targets, such as enzymes or receptors. The presence of both hydroxyl and ester functional groups facilitates hydrogen bonding and other non-covalent interactions, influencing its binding affinity and pharmacological properties. Specific pathways depend on the context of use, particularly in drug development scenarios where it may act as a precursor or active pharmaceutical ingredient .
Relevant Data:
The compound has been characterized using various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
Ethyl 2-(3-hydroxypiperidin-1-yl)acetate has several applications in scientific research:
The synthesis of ethyl 2-(3-hydroxypiperidin-1-yl)acetate relies on precise functionalization of the piperidine ring. Biocatalytic asymmetric reduction has emerged as a high-efficiency strategy, leveraging engineered ketoreductase-glucose dehydrogenase (KRED-GDH) coexpression systems. In recombinant E. coli strains, single-promoter systems (e.g., pET28-K-rbs-G) outperform dual-promoter constructs by balancing enzyme activity ratios (KRED: 24.1 U·g⁻¹, GDH: 17.9 U·g⁻¹), achieving >99% conversion and enantiomeric excess in 3-hydroxypiperidine precursor synthesis [3]. Chemocatalytic approaches include nucleophilic ring closure, where 5-bromo-2-hydroxypentylamine hydrobromide undergoes base-mediated cyclization (Na₂CO₃, 30–40°C) to yield 3-hydroxypiperidine—a key intermediate—with 80% efficiency [6]. Transition-metal catalysis, such as copper(I)-picolinate complexes, facilitates C–N coupling in related acetates but requires stringent anhydrous conditions [10].
Table 1: Catalytic Methods for Piperidine Intermediate Synthesis
Method | Catalyst System | Yield | Key Advantages |
---|---|---|---|
Biocatalytic reduction | KRED-GDH coexpression | >99% | Enantioselective; cofactor recycling |
Nucleophilic ring closure | Na₂CO₃ (aqueous) | 80% | Mild conditions; avoids metal catalysts |
Metal-mediated coupling | CuI/picolinic acid | 70% | Broad substrate scope |
Regioselectivity challenges arise from the competing nucleophilicity of the piperidine nitrogen versus the C3-hydroxyl group. Steric differentiation using bulky electrophiles (e.g., ethyl bromoacetate) favors N-alkylation due to reduced steric hindrance at nitrogen versus oxygen. Electronic modulation through pH control is critical: maintaining reactions at pH 9–10 (via K₂CO₃ or Cs₂CO₃) suppresses O-acylation by protonating the hydroxyl group while activating the amine. This strategy enables N-acetylation yields exceeding 85% in benchmark reactions [6] [9]. Intramolecular competition studies confirm a 20:1 N/O selectivity ratio for 3-hydroxypiperidine under optimized conditions, contrasting with 4-hydroxypiperidine derivatives that exhibit lower selectivity due to reduced steric constraints [1] [5].
Table 2: Regioselectivity Drivers in Hydroxypiperidine Acetylation
Factor | N-Acetylation Preference | O-Acetylation Risk |
---|---|---|
Steric bulk minimization | High | Low (tertiary O-acetates) |
Alkali buffer (pH 10) | >95% selectivity | <5% side products |
Solvent polarity (DMF) | Accelerates SN2 | Minimizes hydrolysis |
Classical Williamson ether synthesis principles apply: SN2 reactions between 3-hydroxypiperidine and ethyl bromoacetate demand polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity while suppressing hydrolysis. DMF elevates yields to 92% compared to 75% in THF due to improved ion dissociation [8]. Reactor design innovations include microwave-assisted protocols (100°C, 30 min), reducing reaction times from 12 hours to <1 hour while maintaining 89% yield. Aqueous-organic biphasic systems (toluene/H₂O) enable facile product extraction, though ester yields drop to 70% due to competing hydrolysis. Crucially, tertiary amine bases (DIPEA) outperform alkali carbonates in moisture-sensitive reactions by minimizing ester degradation [6] [10].
Table 3: Solvent/Reagent Impact on Esterification Efficiency
Condition | Yield (%) | Byproducts | Optimal Use Case |
---|---|---|---|
DMF/K₂CO₃/80°C | 92 | <3% O-acetyl | High-purity N-acetylation |
DMSO/DIPEA/MW (100°C) | 89 | 5% diacetylated | Rapid synthesis |
Toluene-H₂O/Cs₂CO₃ | 70 | 15% hydrolyzed ester | Scalable extraction |
Magnetic nanocatalysts like Fe₃O₄@cysteine enable efficient coupling while simplifying recovery—yielding 96% of product with eight reuse cycles and reducing E-factors by 60% versus homogeneous catalysts [4]. Solvent-free mechanochemistry techniques, utilizing high-speed ball milling, achieve 88% yield in 20 minutes, eliminating VOC emissions. Biocatalytic cascades exemplify atom economy: coexpressed KRED-GDH in E. coli utilizes glucose for cofactor recycling, converting N-Boc-3-piperidone to chiral alcohols at 100 g/L scale with negligible waste [3]. Life-cycle analysis confirms enzyme-based routes lower energy consumption by 45% compared to chemocatalytic paths, primarily through ambient-temperature operation and avoided solvent purification.
Table 4: Green Metrics for Synthesis Strategies
Method | PMI | E-Factor | Renewable Input | Waste Reduction |
---|---|---|---|---|
Fe₃O₄@cysteine catalysis | 1.8 | 3.2 | Limited | 60% vs homogeneous |
Solvent-free milling | 1.2 | 1.5 | None | 75% vs solution |
KRED-GDH bioreduction | 2.1 | 4.0 | Glucose (co-substrate) | 50% vs chemical redox |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0